molecular formula C19H16Cl2FN5O2S B286116 N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

カタログ番号 B286116
分子量: 468.3 g/mol
InChIキー: AHXMVAZRHKDUIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, commonly known as DAS181, is a novel antiviral agent that has shown promising results in preclinical studies. It belongs to the family of fusion inhibitors and has been developed as a potential treatment for respiratory viral infections caused by influenza and parainfluenza viruses.

作用機序

DAS181 is a fusion inhibitor that targets the sialic acid receptors on the host cell surface. It cleaves the sialic acid residues on the receptor, thereby preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action is different from the current antiviral therapies that target the viral proteins directly.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. It has also been shown to have a high specificity for the sialic acid receptors on the host cell surface, which reduces the risk of off-target effects. However, further studies are required to determine the long-term effects of DAS181 on human physiology.

実験室実験の利点と制限

The advantages of using DAS181 in lab experiments include its high specificity for the sialic acid receptors, its ability to inhibit viral replication, and its potential as a treatment option for viral infections that are resistant to current therapies. However, the limitations of using DAS181 in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of synthesis and purification.

将来の方向性

There are several future directions for the research and development of DAS181. These include:
1. Clinical trials to evaluate the safety and efficacy of DAS181 in human subjects.
2. Development of new formulations of DAS181 that can be administered via different routes, such as inhalation or intravenous injection.
3. Investigation of the potential of DAS181 as a treatment option for other respiratory viral infections, such as respiratory syncytial virus and coronavirus.
4. Development of combination therapies that include DAS181 and other antiviral agents to enhance the efficacy of treatment.
5. Investigation of the potential of DAS181 as a prophylactic agent to prevent viral infections in high-risk populations.
In conclusion, DAS181 is a novel antiviral agent that has shown promising results in preclinical studies. Its mechanism of action, high specificity, and potential as a treatment option for viral infections that are resistant to current therapies make it an attractive target for further research and development. Clinical trials are required to evaluate its safety and efficacy in human subjects, and further studies are required to determine its long-term effects on human physiology.

合成法

The synthesis of DAS181 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-[(3,4-dichlorophenyl)amino]-2-oxoethylamine to form the final product, DAS181.

科学的研究の応用

DAS181 has been extensively studied in preclinical models for its antiviral activity against influenza and parainfluenza viruses. It has been shown to inhibit viral replication by preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action makes it a potential treatment option for viral infections that are resistant to current antiviral therapies.

特性

分子式

C19H16Cl2FN5O2S

分子量

468.3 g/mol

IUPAC名

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C19H16Cl2FN5O2S/c1-27-16(9-23-18(29)12-4-2-3-5-15(12)22)25-26-19(27)30-10-17(28)24-11-6-7-13(20)14(21)8-11/h2-8H,9-10H2,1H3,(H,23,29)(H,24,28)

InChIキー

AHXMVAZRHKDUIX-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

正規SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。